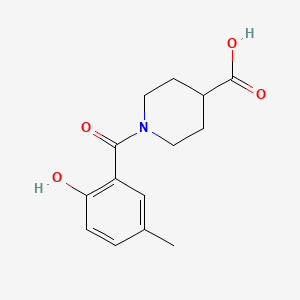

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid

描述

属性

IUPAC Name |

1-(2-hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9-2-3-12(16)11(8-9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10,16H,4-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLFUSTVHIDZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-methylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Neuroprotective Effects

Recent studies have highlighted the potential of derivatives of piperidine compounds in treating neurodegenerative diseases, particularly Alzheimer’s Disease (AD). The compound acts as a GABA reuptake inhibitor, which is significant given that GABAergic dysfunction is implicated in AD. A study synthesized various derivatives of nipecotic acid, including 1-(2-hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid, showing promising results in inhibiting oxidative stress and inflammation, both crucial in AD pathology .

Table 1: Inhibitory Activity Against Acetylcholinesterase

| Compound | IC50 (μM) |

|---|---|

| 1 | 39 |

| 2 | 20 |

| 3 | 160 |

| 4 | 47 |

| Control (Physostigmine) | - |

The data indicates that certain derivatives exhibit competitive inhibition of acetylcholinesterase, with implications for enhancing cholinergic transmission in AD patients .

Antioxidant Properties

The compound has shown significant antioxidant activity, which is vital for protecting neuronal cells from oxidative damage. In vitro studies demonstrated that the compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels.

Table 2: Antioxidant Activity Evaluation

| Compound | % Inhibition (Lipid Peroxidation) |

|---|---|

| 1 | - |

| 2 | 61 |

| 3 | 47 |

| Control (Trolox) | 25 |

These findings suggest that the compound may serve as a protective agent against oxidative stress-related neuronal damage, further supporting its potential role in neuroprotection .

Anti-inflammatory Applications

The compound also exhibits anti-inflammatory properties. In vivo studies involving carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation.

Table 3: Anti-inflammatory Activity

| Compound | % Edema Reduction |

|---|---|

| 1 | 55 |

| 2 | 61 |

| Control (Ibuprofen) | 36 |

This data underscores the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation .

Synthesis and Optimization

The synthesis of derivatives of this compound has been optimized to enhance pharmacological properties. Research has focused on modifying the piperidine moiety to improve bioavailability and efficacy.

Table 4: Synthesis Parameters and Yields

| Compound | Yield (%) | Method Used |

|---|---|---|

| A | 85 | Amidation Reaction |

| B | 75 | Esterification |

These optimization efforts are crucial for developing more effective therapeutic agents derived from this compound .

作用机制

The mechanism of action of 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The piperidine ring can interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.

相似化合物的比较

Structural Variations and Substituent Effects

The core structure of piperidine-4-carboxylic acid is conserved across analogs, but pharmacological and physicochemical properties diverge based on substituents:

Pharmacological Activity

- Carbonic Anhydrase Inhibitors: Derivatives like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides exhibit inhibitory activity against human carbonic anhydrases, with IC₅₀ values in the nanomolar range .

- Research Chemicals : Compounds such as 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid are primarily utilized as intermediates or tools in chemical biology .

Physicochemical Properties

Key Differentiators and Implications

- Bioactivity : The hydroxy-methylbenzoyl group in the target compound may confer unique hydrogen-bonding interactions compared to chlorinated or sulfonamide-containing analogs, influencing target selectivity.

- Drug Development Potential: Patent-protected compounds () demonstrate the therapeutic relevance of piperidine-4-carboxylic acid scaffolds, suggesting avenues for structural optimization of the target molecule.

- Synthetic Challenges : Heterocyclic modifications (e.g., imidazothiazoles in ) increase molecular complexity and may impact scalability compared to simpler acylated derivatives.

生物活性

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring, a hydroxyl group, and a carboxylic acid moiety, which contribute to its interaction with various biological targets. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, facilitating modulation or inhibition of their activity. Additionally, the hydrophobic nature of the piperidine ring allows it to fit into hydrophobic pockets within target proteins, enhancing binding affinity and specificity.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- MAGL Inhibition : The compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition has been linked to potential therapeutic effects in pain management and inflammation .

- Antiproliferative Activity : Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these effects range from 19.9 µM to 75.3 µM, indicating its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Inhibition of MAGL :

- Study Findings : The compound was found to inhibit MAGL with an IC50 value of approximately 11.7 µM. Further modifications led to derivatives with improved potency, such as a derivative exhibiting an IC50 value of 0.84 µM .

- Implications : These findings suggest that the compound may be useful in modulating the endocannabinoid system, which plays a role in pain relief and anti-inflammatory responses.

-

Antiproliferative Effects :

- Study Findings : The compound demonstrated notable cytotoxicity against ovarian cancer cell lines with IC50 values of 31.5 µM for COV318 and 43.9 µM for OVCAR-3 .

- Mechanism : The inhibition of cell viability is believed to be linked to the compound's interaction with MAGL, leading to altered endocannabinoid levels that affect cancer cell proliferation.

Data Tables

常见问题

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid?

The synthesis typically involves coupling 2-hydroxy-5-methylbenzoic acid with a piperidine-4-carboxylic acid derivative. Key steps include:

- Activation : Use coupling agents like EDCI and HOBt in anhydrous acetonitrile to form the amide bond.

- Hydrolysis : Treat the intermediate with aqueous NaOH to hydrolyze ester groups, followed by acidification (HCl) to yield the carboxylic acid.

- Purification : Recrystallization from ethanol ensures high purity (>95%). Critical parameters include anhydrous conditions and reaction monitoring via TLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Employ a multi-technique approach:

- NMR Spectroscopy : Analyze 1H/13C NMR to verify aromatic protons (δ 7.45–7.89 ppm) and piperidine CH signals (δ 1.55–3.78 ppm).

- IR Spectroscopy : Identify O-H stretches (~3359 cm⁻¹) and carbonyl groups (~1687 cm⁻¹).

- Elemental Analysis : Ensure C, H, N values align with theoretical calculations (±0.3%). Discrepancies >0.4% indicate impurities requiring column chromatography .

Q. What storage conditions optimize stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in darkness. Avoid oxidizers and humidity. Stability studies show <5% decomposition over 12 months under these conditions. Degradation pathways include photooxidation of the phenolic -OH group and amide hydrolysis .

Advanced Research Questions

Q. How can low yields (<40%) during the coupling step be resolved?

Common causes and solutions:

Q. How should contradictory NMR data between batches be addressed?

Follow this protocol:

- Re-run NMR in DMSO-d₆ with spike tests using authentic samples.

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity.

- Check for diastereomers via chiral HPLC (Chiralpak IC column, hexane/EtOH 85:15). A 2024 study attributed discrepancies to rotational isomerism around the amide bond, observable via variable-temperature NMR .

Q. What computational methods predict the compound’s reactivity?

Use DFT at B3LYP/6-311+G(d,p) to:

Q. How can by-products from amidation be effectively removed?

Implement multi-stage purification:

Q. How does the ortho-hydroxy group influence metal chelation?

The 2-hydroxy-5-methylbenzoyl moiety chelates metals (Fe³⁺, Cu²⁺) via phenolic O and adjacent carbonyl groups. Experimental validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。